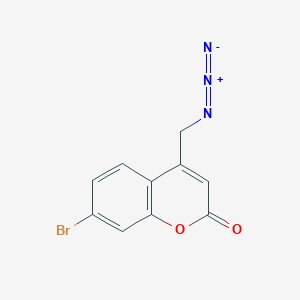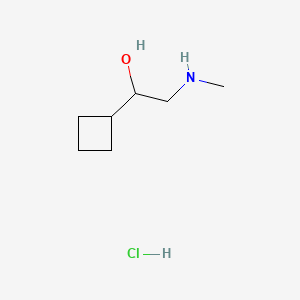![molecular formula C8H7BrN2O B13466563 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyridine followed by cyclization to form the pyrrolo[3,4-b]pyridine scaffold . Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and employing reactions such as Sonogashira coupling and cyclization .
Analyse Chemischer Reaktionen
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromotrimethylsilane for bromination, hydrazine monohydrate for cyclization, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted pyrrolopyridines and their derivatives .
Wissenschaftliche Forschungsanwendungen
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as:
2-bromo-6-methylpyridine: A simpler bromopyridine derivative used in similar synthetic applications.
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: Another pyrrolopyridine derivative with different functional groups, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
2-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SJQPSYWAEHFCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C1=O)C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)


amine hydrochloride](/img/structure/B13466501.png)

![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)

![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)



